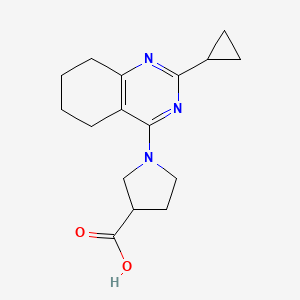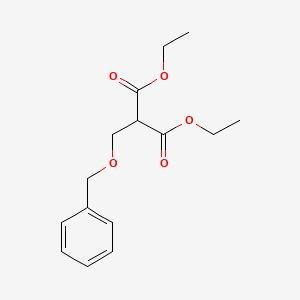
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the bromination of 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones using bromine in glacial acetic acid . This reaction leads to the formation of the desired brominated product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Studied for their therapeutic potential.
Quinolone antibiotics: Such as ciprofloxacin, which have significant antimicrobial activity.
Uniqueness
Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific bromination, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
methyl 7-bromo-2-oxo-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(14)13-9/h2-5H,1H3,(H,13,14) |
Clave InChI |
KLKJTIKYGIQYRJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC(=O)NC2=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



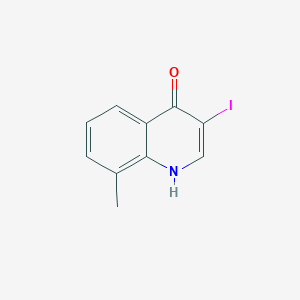
![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
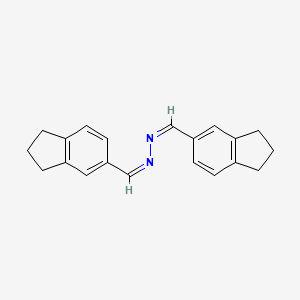



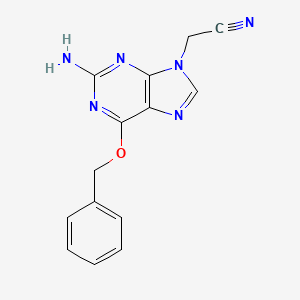
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
